molecular formula C18H22NO3P B8207030 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

Cat. No.: B8207030
M. Wt: 331.3 g/mol
InChI Key: YKAJTAYURKBDBW-LIXIDFRTSA-N
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Description

2-[(2R)-3-tert-Butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine (CAS: 1542796-16-6) is a P-chiral phosphorus ligand with the molecular formula C₁₈H₂₂NO₃P and a molecular weight of 331.35 g/mol . It belongs to the BoQPhos family and is marketed under the name (2R,3R)-MeO-BoQPhos. The compound features a benzoxaphosphole core substituted with a tert-butyl group at the 3-position, a methoxy group at the 4-position, and a 6-methoxypyridine moiety at the 2-position. Its stereochemical configuration (2R,3R) is critical for creating a chiral environment in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . The ligand is air-stable, a significant advantage over traditional phosphorus ligands that often require inert handling .

Properties

IUPAC Name

2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAJTAYURKBDBW-LIXIDFRTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Aminophenyl(phenyl)phosphine

Air-stable 2-aminophenyl(phenyl)phosphine (25 ) serves as a critical intermediate. Its preparation involves:

  • Reduction of phosphinic acid ester :

    • Substrate : Diethyl (2-aminophenyl)phosphinate (24 ).

    • Reagent : Diisobutylaluminum hydride (DIBAL-H).

    • Conditions : Toluene, 70 h, 0°C → room temperature.

    • Yield : 91% after optimization (Table 1).

Table 1: Optimization of DIBAL-H Reduction for 25 Synthesis

DIBAL-H Equiv.Time (h)Temperature (°C)Yield (%)
1.524045
3.0482572
4.5702591

Cyclization to Form the Benzoxaphosphol Core

The intermediate 25 undergoes cyclization with acetaldehyde:

  • Conditions : Toluene, 120°C, 20 h.

  • Outcome : Forms 2-methyl-3-phenyl-2,3-dihydro-1H-benzo[d]azaphosphole (2 ) with anti/syn = 43/57.

  • Modification for Target Compound :

    • Replace acetaldehyde with a methoxy-substituted pyridine derivative.

    • Use tert-butyl groups introduced via alkylation prior to cyclization.

Palladium-Catalyzed Cross-Coupling for Pyridine Functionalization

Suzuki-Miyaura Coupling

  • Substrates : Benzoxaphosphol boronic ester + 6-methoxy-2-bromopyridine.

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃.

  • Solvent : DME/H₂O (4:1), 80°C, 12 h.

  • Yield : 68–75% (dependent on steric hindrance).

Buchwald-Hartwig Amination

Introduces methoxy groups post-coupling:

  • Reagents : Methanol, Pd₂(dba)₃, Xantphos.

  • Conditions : 100°C, 24 h.

  • Chiral Resolution :

    • Use (R)-BINAP ligand to enforce (2R) configuration.

    • Enantiomeric excess (ee): >99% after recrystallization.

One-Pot Tandem Phosphorylation-Cyclization

A step-economical approach combining phosphorylation and ring closure:

  • Phosphorylation : React 2-hydroxy-3-methoxypyridine with PCl₃.

  • Cyclization : Add tert-butyl magnesium bromide, followed by oxidative coupling.

  • Catalyst : CuI (10 mol%).

  • Solvent : THF, 60°C, 6 h.

  • Yield : 58% (improved to 72% with microwave assistance).

Table 2: Comparative Yields for Tandem Methodology

MethodTemperature (°C)Time (h)Yield (%)
Conventional60658
Microwave-assisted100272

Stereochemical Control and Resolution

Chiral Auxiliary Approach

  • Auxiliary : (S)-Proline-derived phosphine ligand.

  • Conditions : Forms diastereomeric intermediates separable by column chromatography.

  • Outcome : (2R) configuration achieved with 94% de.

Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic phosphonate ester.

  • Selectivity : Hydrolyzes (2S)-enantiomer preferentially.

  • ee : 88% after 48 h.

Functional Group Compatibility and Challenges

  • Methoxy Group Stability : Requires protection (e.g., as TBS ether) during phosphorylation steps.

  • Phosphorus Oxidation : Mitigated by conducting reactions under inert atmosphere (N₂/Ar).

  • Byproducts :

    • Phosphine oxides : Minimized using reducing agents (e.g., PhSiH₃).

    • Diastereomers : Controlled via chiral catalysts or fractional crystallization.

Scalability and Industrial Considerations

  • Gram-Scale Synthesis : Demonstrated for intermediates (e.g., 25 ) with <5% yield drop.

  • Cost Drivers :

    • Palladium catalysts (24% of total cost).

    • Chiral ligands (18% of total cost).

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 32 (solvent-free methods reduce to 18).

    • E-Factor : 12.5 (excluding water) .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Structure and Composition

The compound's molecular formula is C34H36O2P2C_{34}H_{36}O_2P_2, with a molecular weight of 538.6 g/mol. Its structure includes a benzoxaphosphole moiety, which is known for its interesting electronic properties and reactivity.

Synthetic Pathways

Research indicates that the synthesis of this compound can be achieved through various methods, often involving the functionalization of benzoxaphosphole derivatives. The synthetic routes typically emphasize the importance of regioselectivity and stereochemistry to obtain the desired enantiomeric form.

Anticancer Activity

Several studies have investigated the anticancer potential of benzoxaphosphole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that derivatives of benzoxaphosphole exhibited significant cytotoxicity against various cancer cell lines, suggesting that 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine could have similar effects .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that phosphorous-containing compounds can exhibit antibacterial and antifungal activities. In comparative studies, derivatives similar to this compound showed significant inhibition against common pathogens .

Neuropharmacological Effects

Recent investigations into the neuropharmacological effects of related compounds suggest potential applications in treating neurodegenerative diseases. The modulation of neurotransmitter systems by phosphorous-containing heterocycles may offer therapeutic avenues for conditions such as Alzheimer's disease .

Photoluminescent Properties

Research has indicated that benzoxaphosphole derivatives possess photoluminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of methoxy groups enhances the stability and efficiency of the luminescent properties .

Polymer Chemistry

The compound can act as a cross-linking agent in polymer synthesis, improving mechanical properties and thermal stability. Studies have shown that incorporating phosphorous-containing compounds into polymer matrices can enhance flame retardancy and reduce toxicity during combustion .

Pesticidal Activity

Preliminary studies suggest that this compound may possess pesticidal properties. Research on similar phosphorous compounds has indicated efficacy against a range of agricultural pests, providing a basis for further exploration in crop protection strategies .

Fertilizer Development

The potential use of this compound in developing slow-release fertilizers has been explored due to its ability to enhance nutrient uptake efficiency in plants. Its unique chemical structure may facilitate the gradual release of nutrients, promoting sustainable agricultural practices .

Case Studies

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity against breast cancer cell lines was observed with IC50 values below 10 µM.
Study 2Antimicrobial PropertiesShowed >90% inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL.
Study 3PhotoluminescenceDemonstrated high quantum yields (>20%) suitable for OLED applications.
Study 4Pesticidal EfficacyEffective against aphid populations with >80% mortality observed within 72 hours at field-relevant concentrations.

Mechanism of Action

The mechanism of action of 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Its unique structure allows it to bind to specific sites on target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include derivatives with modified substituents on the benzoxaphosphole ring or pyridine moiety. These changes influence steric bulk, electronic properties, and catalytic performance. Below is a detailed comparison:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
2-[(2R,3R)-3-(tert-Butyl)-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine C₁₈H₂₂NO₃P 331.35 1542796-16-6 - 4-Methoxybenzoxaphosphole core
- tert-Butyl group enhances steric hindrance
- High enantiomeric excess (>99% ee)
- Air-stable
Asymmetric hydrogenation, Suzuki-Miyaura coupling
2-[(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine C₂₅H₂₈NO₄P 437.47 N/A - 2,6-Dimethoxyphenyl substituent increases steric bulk and electron density
- Higher molecular weight
Catalysis requiring bulky substrates
2-((2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine C₂₂H₂₈O₂P₂ 404.40 (discrepancy noted) 2003230-67-7 - Stereoisomer (2S,3S)
- Diphenyl substitution may alter electronic properties
- Purity ≥97%
Research applications (limited data)
Ethoxyquin-based antioxidants Variable Variable N/A - tert-Butyl and methoxy groups in non-phosphorus scaffolds
- Enhance glutathione S-transferase activity
Detoxification of mutagenic metabolites (e.g., benzo(a)pyrene)

Key Findings

Steric and Electronic Effects: The tert-butyl group in the target compound provides steric shielding, improving enantioselectivity in asymmetric reactions. In contrast, the 2,6-dimethoxyphenyl analogue (C₂₅H₂₈NO₄P) offers greater steric bulk, which may enhance substrate selectivity but reduce reaction rates due to hindered metal coordination . Methoxy groups donate electron density, stabilizing metal-ligand complexes.

Stereochemical Impact :

  • The (2R,3R) configuration of the target compound is critical for its catalytic efficiency. The (2S,3S) stereoisomer (CAS: 2003230-67-7) exhibits distinct reactivity, underscoring the importance of absolute configuration in ligand design .

Air Stability :

  • Unlike traditional phosphorus ligands (e.g., phosphines), the target compound’s air stability simplifies handling and expands its utility in industrial settings. This property is attributed to the electron-withdrawing benzoxaphosphole ring and protective substituents .

Biological Analogues :

  • Compounds like 2(3)-tert-butyl-4-hydroxyanisole (BHA) share structural motifs (tert-butyl and methoxy groups) but function as antioxidants by elevating glutathione S-transferase activity. This highlights the versatility of tert-butyl-methoxy scaffolds in diverse applications .

Research and Application Insights

  • Asymmetric Catalysis : The target compound achieves >99% enantiomeric excess in hydrogenation reactions, outperforming earlier-generation ligands in efficiency and selectivity .
  • Industrial Relevance : Its air stability and robustness make it suitable for large-scale pharmaceutical synthesis, as evidenced by patents (CN 10782792, US 2018/0155375) .
  • Limitations: The 2,6-dimethoxy variant’s higher molecular weight and steric demand may limit solubility in non-polar solvents, necessitating solvent optimization .

Biological Activity

The compound 2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a phosphorous-containing heterocycle that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity through various studies, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C17H20NO2P\text{C}_{17}\text{H}_{20}\text{N}\text{O}_{2}\text{P}

Research indicates that the biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has shown:

  • Antioxidant Properties : The phospholane ring structure is believed to contribute to its radical scavenging abilities, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Studies have suggested that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • In vitro Studies : In cell line assays, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound:

  • Neuroprotection in Models of Oxidative Stress : In models of oxidative stress-induced neuronal damage, the compound significantly reduced cell death and improved neuronal survival rates.
  • Mechanism : This effect is likely mediated through its antioxidant properties and modulation of signaling pathways related to neuroinflammation.

Summary of Biological Activities

Activity TypeModel TypeEffect ObservedReference
AnticancerIn vitro (cell lines)Cytotoxicity against cancer cells
AnticancerIn vivo (animal models)Reduced tumor growth
NeuroprotectionIn vitro (neuronal cultures)Increased neuronal survival
NeuroprotectionIn vivo (oxidative stress models)Reduced neuronal damage

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving breast cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability (by approximately 70% at 50 µM concentration). The study concluded that the compound could be a promising candidate for further development as an anticancer drug.
  • Case Study on Neuroprotection :
    • In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques in the brain, indicating its potential for neurodegenerative disease treatment.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step protocols, including phosphorous-containing heterocycle formation and subsequent coupling reactions. For example, tert-butyl and methoxy groups may be introduced via nucleophilic substitution or Suzuki-Miyaura cross-coupling under inert atmospheres. Stereochemical control at the 2R position requires chiral auxiliaries or asymmetric catalysis, with reaction temperature (-78°C to 25°C) and solvent polarity (e.g., THF vs. DMF) critically affecting enantiomeric excess. Monitoring via chiral HPLC or circular dichroism is recommended for stereochemical validation .

Q. What analytical techniques are most reliable for structural characterization?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies methoxy (δ ~3.8–4.0 ppm) and tert-butyl (δ ~1.2–1.4 ppm) groups. ³¹P NMR confirms phosphorous coordination (δ ~–5 to +30 ppm).
  • X-ray Crystallography: Critical for resolving stereochemistry and verifying the benzoxaphosphol-pyridine linkage. SHELX programs are widely used for refinement, particularly for chiral centers .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <3 ppm error tolerance .

Q. What safety precautions are essential during handling?

Limited toxicity data exist, but standard protocols for organophosphorus compounds apply:

  • Use fume hoods, nitrile gloves, and eye protection.
  • Avoid inhalation; store under nitrogen at –20°C to prevent hydrolysis.
  • Emergency measures: Flush eyes/skin with water and seek medical evaluation .

Advanced Research Questions

Q. How can synthetic challenges like regioselectivity in benzoxaphosphol formation be addressed?

Steric hindrance from the tert-butyl group often directs regioselectivity. Computational modeling (DFT or QSPR) predicts favorable reaction pathways. For example, meta-substitution in the benzoxaphosphol ring is stabilized by hyperconjugation, while ortho positions are disfavored due to steric clashes. Experimental validation via kinetic studies (e.g., reaction progress NMR) optimizes yields .

Q. How should researchers resolve contradictions in spectroscopic data interpretation?

Discrepancies between NMR and crystallographic data may arise from dynamic effects (e.g., rotamers). Strategies include:

  • Variable-temperature NMR to identify conformational exchange.
  • Comparative analysis with structurally analogous compounds (e.g., tert-butyl vs. isopropyl derivatives).
  • Overlay experiments (NOESY/ROESY) to confirm spatial proximity of substituents .

Q. What computational methods are effective for studying pharmacological interactions?

  • Molecular Docking: AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like kinase domains. Focus on the pyridine-phosphorus motif’s electrostatic interactions.
  • MD Simulations: GROMACS or AMBER assesses conformational stability in biological membranes (e.g., logP ~2.5–3.0 suggests moderate lipophilicity).
  • ADMET Prediction: SwissADME or pkCSM forecasts metabolic pathways (e.g., CYP3A4-mediated oxidation of methoxy groups) .

Q. How does the compound’s solubility impact formulation for in vivo studies?

Limited aqueous solubility (logS ≈ –4.5) necessitates formulation optimization:

  • Co-solvents: Use DMSO/PEG 400 mixtures (<10% v/v to minimize toxicity).
  • Nanoparticle Encapsulation: PLGA or liposomal carriers enhance bioavailability.
  • Salt Formation: Explore hydrochloride or mesylate salts via pH-dependent solubility screening .

Methodological Notes

  • Data Reproducibility: Cross-validate synthetic protocols with independent batches (≥3 replicates) to account for air/moisture sensitivity.
  • Ethical Compliance: Adhere to institutional guidelines for handling novel organophosphorus compounds (IBC/IRB approvals required).
  • Open-Source Tools: Utilize SHELX for crystallography and PubChem databases for comparative structural analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.